2-amino-N-[(2-fluorophenyl)methyl]-N-methylbutanamide
Description
Properties
IUPAC Name |
2-amino-N-[(2-fluorophenyl)methyl]-N-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c1-3-11(14)12(16)15(2)8-9-6-4-5-7-10(9)13/h4-7,11H,3,8,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMLBICNMQKJQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(C)CC1=CC=CC=C1F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-N-[(2-fluorophenyl)methyl]-N-methylbutanamide is a compound of growing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in research and medicine.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 211.26 g/mol. Its structure includes an amino group, a fluorinated phenyl moiety, and a butanamide backbone, which may enhance its interactions with biological targets.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects. The compound may act as an inhibitor or activator depending on the target involved.
Biological Activity
Research has indicated several biological activities associated with this compound:
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various pathogens. This is particularly relevant in the context of drug-resistant bacterial strains.
- Anticancer Activity : There is emerging evidence that this compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
- Neuroprotective Effects : Some studies have suggested potential neuroprotective effects, indicating its usefulness in neurodegenerative disease models.
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines. For instance, it has shown efficacy against breast cancer cells by inducing apoptosis through the modulation of apoptotic pathways.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Breast Cancer Model : In a recent study, the compound was tested on MCF-7 breast cancer cells, resulting in a significant reduction in cell viability compared to control groups. The study highlighted its potential as a novel therapeutic agent in breast cancer treatment.
- Bacterial Infections : Another case study focused on the antimicrobial effects against Staphylococcus aureus, demonstrating that the compound inhibited bacterial growth at sub-micromolar concentrations, suggesting its potential as a lead compound for antibiotic development.
Data Table
| Biological Activity | Target | Effect | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Inhibition of growth | |
| Anticancer | MCF-7 breast cancer cells | Induction of apoptosis | |
| Neuroprotective | Neuronal cell lines | Protection against oxidative stress |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Fluorophenyl Moieties
Key Observations :
- Chain Length : Longer chains (e.g., butanamide vs. acetamide) increase molecular weight and may alter solubility and membrane permeability .
- Fluorine Positioning : The 2-fluorophenyl group in the target compound contrasts with 3-fluorophenyl derivatives (e.g., ), which may exhibit different electronic effects on aromatic interactions .
Pharmacological and Functional Comparisons
Antifungal Activity (Indirect Inference):
- 2-Aminonicotinamide Derivatives (): Compounds 11g and 11h (fluorophenyl-containing) showed potent antifungal activity (MIC₈₀ = 0.0313 μg/mL against C. albicans). Their mechanism involves cell wall disruption, suggesting fluorophenyl groups may enhance target binding .
- The N-methylbutanamide chain may influence bioavailability compared to nicotinamide derivatives .
Metabolic Stability:
- Degradation in Simulated Gastric Fluid: Compounds 1a and 1b (tert-butyl oxazolidinones with fluorophenyl groups) degraded in gastric fluid, highlighting sensitivity of certain fluorophenyl derivatives to acidic conditions .
Physicochemical Properties
Crystallographic Insights :
- Related fluorophenyl compounds (e.g., ) exhibit stabilized conformations via N–H···F and N–H···O hydrogen bonds. The target compound likely adopts similar intramolecular interactions, influencing solid-state stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
